molecular formula C13H15N3 B1479768 1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-70-4

1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479768
CAS No.: 2098007-70-4
M. Wt: 213.28 g/mol
InChI Key: IIWZKIMRWVTTFO-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including anti-inflammatory properties, analgesic effects, and its mechanism of action based on recent research findings.

  • Chemical Formula : C13H16N4
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2097945-22-5
  • Purity : Minimum 95% .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes.

Key Findings:

  • Selectivity Index : The compound exhibited a COX-2 selectivity index that suggests it may be safer than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Inhibition Potency : In vitro studies reported IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating potent activity compared to reference standards .

Analgesic Effects

The analgesic properties of the compound were evaluated using various models. In vivo studies demonstrated that it effectively reduced pain responses in animal models.

Case Study:

A recent study utilized the carrageenan-induced paw edema model to assess analgesic activity. The results indicated a significant reduction in edema compared to control groups, suggesting effective pain relief capabilities .

The mechanism through which this compound exerts its effects involves the inhibition of COX enzymes and modulation of inflammatory pathways. This action potentially reduces the production of pro-inflammatory mediators such as prostaglandins.

Research Findings Summary Table

Study Activity Assessed IC50 (μM) Selectivity Index (SI) Notes
Study 1COX-2 Inhibition0.034>353.8High selectivity for COX-2 over COX-1
Study 2Analgesic ActivityNot specifiedN/ASignificant reduction in paw edema
Study 3Anti-inflammatory0.052N/AComparable efficacy to celecoxib

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity profiles in vivo. Acute oral toxicity studies showed no significant adverse effects at doses exceeding 2000 mg/kg . Moreover, histopathological evaluations revealed minimal degenerative changes in vital organs such as the liver and kidneys after treatment .

Properties

IUPAC Name

1-ethyl-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-16-12-8-5-6-10(12)13(15-16)11-7-3-4-9-14-11/h3-4,7,9H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWZKIMRWVTTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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